1-(4-Chloro-2-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butanone, featuring a chloro and fluoro substituent on the phenyl ring.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)butan-1-one typically involves the reaction of 4-chloro-2-fluorobenzene with butanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with dopamine receptors, influencing neurotransmission pathways. This interaction can modulate the activity of these receptors, potentially leading to therapeutic effects in conditions such as schizophrenia and other neurological disorders .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)butan-1-one can be compared with other similar compounds, such as:
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar in structure but with different substituent positions, affecting its reactivity and applications.
4-Chloro-1-(2-fluorophenyl)butan-1-one:
These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical behavior.
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 |
InChI Key |
YXYJMZWTNBUFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.